4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide” is an organic compound. It’s structurally similar to other compounds like "4-METHYL-N-(5-(((4-METHYLPHENYL)SULFONYL)AMINO)-1-NAPHTHYL)BENZENESULFONAMIDE" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide and its kinetics study in a microflow system .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the structure of “4-{Methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide” has been reported with a molecular formula of C26H27N3O5S and a molecular weight of 493.575 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “{methyl[(4-methylphenyl)sulfonyl]amino}acetic acid” has a molecular weight of 243.283 .Scientific Research Applications
Histone Deacetylase Inhibition
A compound structurally similar to the queried chemical, MGCD0103, has been identified as a potent, orally active histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1-3 and 11. This selectivity is significant as it blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. Its oral bioavailability and antitumor activity in vivo position it as a promising anticancer drug (Zhou et al., 2008).
Analytical Separation Techniques
A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including a compound with a closely related chemical structure to the queried chemical. This method demonstrates the compound's application in quality control and analytical chemistry, showcasing its role in the development of precise analytical techniques for pharmaceutical compounds (Ye et al., 2012).
Drug Metabolism and Pharmacokinetics
Another related compound, GDC-0449 (vismodegib), undergoes extensive metabolism with a unique metabolic pathway via pyridine ring opening. The study of its absorption, distribution, metabolism, and excretion in rats and dogs provides critical insights into the pharmacokinetics of similar compounds, which is essential for understanding their behavior in biological systems and optimizing their therapeutic potential (Yue et al., 2011).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, structurally related to the queried compound, is an antineoplastic tyrosine kinase inhibitor under clinical trials for treating chronic myelogenous leukemia (CML). Its metabolism in CML patients has been studied, revealing the main pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research highlights the drug's biochemical interactions and metabolite formation, contributing to the optimization of antineoplastic therapies (Gong et al., 2010).
Chemical Synthesis and Applications
The synthesis and characterization of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide explore the compound's application in forming complexes with potential biological and catalytic activities. This research may lead to new applications in pharmaceutical and chemical industries, demonstrating the versatility of such compounds in creating new materials with desired properties (Orie et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-5-11-20(12-6-16)28(26,27)24(2)19-9-7-18(8-10-19)21(25)23-15-17-4-3-13-22-14-17/h3-14H,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTULNFDXXNTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.